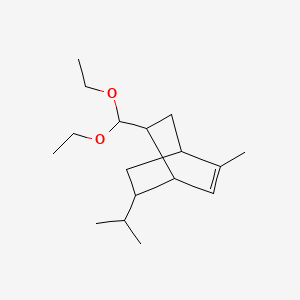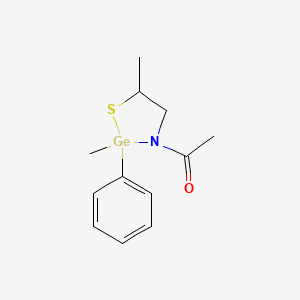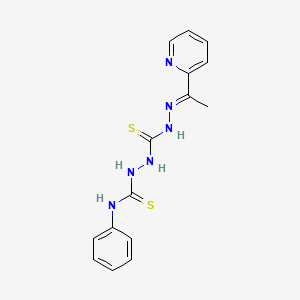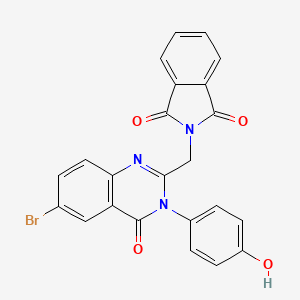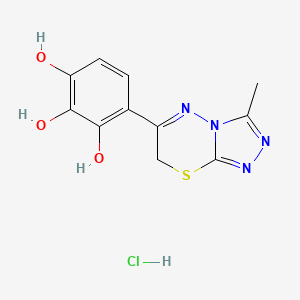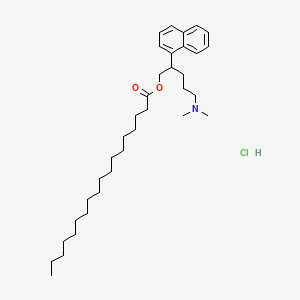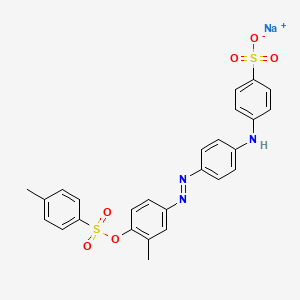
Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of sulphonate, azo, and anilino groups, which contribute to its diverse reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Sulphonation: The resulting azo compound undergoes sulphonation to introduce the sulphonate group.
Introduction of the p-Tolylsulphonyl Group: The final step involves the reaction with p-toluenesulfonyl chloride to introduce the p-tolylsulphonyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Nitrated and halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. The sulphonate group enhances the solubility and stability of the compound, facilitating its use in aqueous environments. The p-tolylsulphonyl group can participate in various biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4-(4-((2-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)-3-nitrobenzenesulphonate
- Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)-3,5-dichlorobenzenesulphonate
Uniqueness
Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the p-tolylsulphonyl group, in particular, differentiates it from other similar compounds, providing unique properties that are exploited in various applications.
Eigenschaften
CAS-Nummer |
82457-23-6 |
|---|---|
Molekularformel |
C26H22N3NaO6S2 |
Molekulargewicht |
559.6 g/mol |
IUPAC-Name |
sodium;4-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C26H23N3O6S2.Na/c1-18-3-12-25(13-4-18)37(33,34)35-26-16-11-23(17-19(26)2)29-28-22-7-5-20(6-8-22)27-21-9-14-24(15-10-21)36(30,31)32;/h3-17,27H,1-2H3,(H,30,31,32);/q;+1/p-1 |
InChI-Schlüssel |
QPHLPODATIAFML-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


